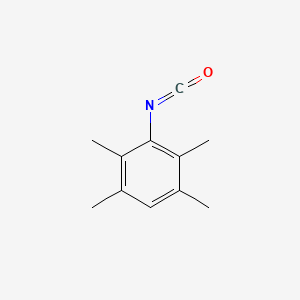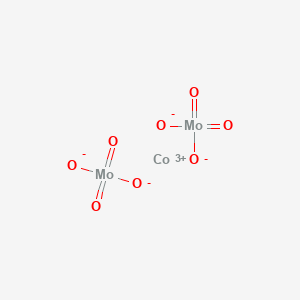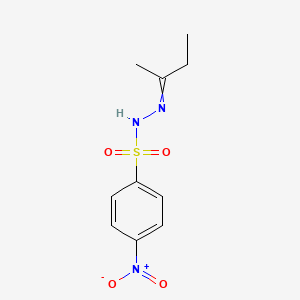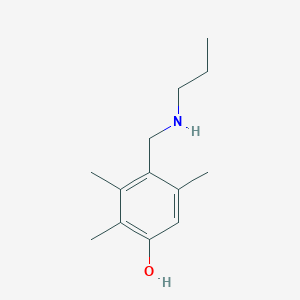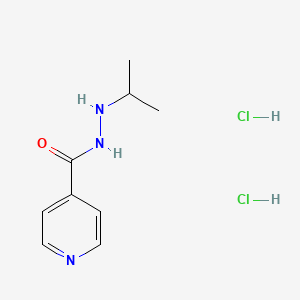
Iproniazid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iproniazid dihydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have antidepressant properties. This compound works by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as norepinephrine and serotonin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iproniazid dihydrochloride can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
Iproniazid dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxygen, leading to the formation of different products.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, methyl isonicotinate, and various oxidizing and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of iproniazid .
Aplicaciones Científicas De Investigación
Iproniazid dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in chemical synthesis and research.
Biology: It has been studied for its effects on neurotransmitter metabolism and enzyme inhibition.
Medicine: Initially used as an antidepressant, it has historical significance in the treatment of psychiatric disorders.
Industry: It has applications in the pharmaceutical industry for the development of new drugs and treatments
Mecanismo De Acción
Iproniazid dihydrochloride exerts its effects by inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and alleviation of depressive symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Phenelzine: Another MAOI used as an antidepressant.
Isocarboxazid: A non-selective MAOI with similar applications.
Tranylcypromine: An MAOI used for the treatment of major depressive disorder
Uniqueness
Iproniazid dihydrochloride was one of the first MAOIs introduced into medicine and has historical significance in the treatment of depression. it was withdrawn from the market due to its hepatotoxicity, which led to the development and use of other MAOIs with fewer side effects .
Propiedades
Número CAS |
6011-62-7 |
|---|---|
Fórmula molecular |
C9H15Cl2N3O |
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
N'-propan-2-ylpyridine-4-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;;/h3-7,11H,1-2H3,(H,12,13);2*1H |
Clave InChI |
RXNVZODBLVJNCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NNC(=O)C1=CC=NC=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
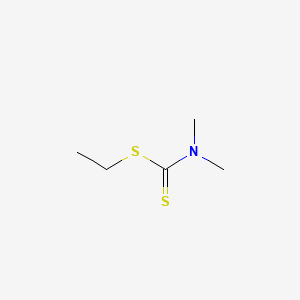
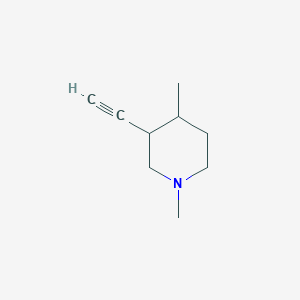

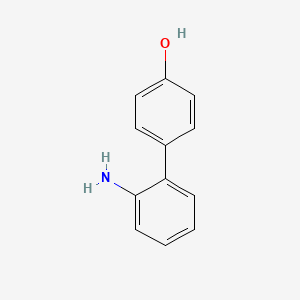
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
